Isocalamendiol

Vue d'ensemble

Description

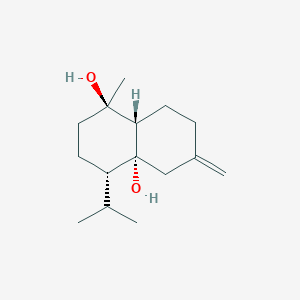

Isocalamendiol, also known as (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol, is a sesquiterpenoid compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . . This compound is characterized by its unique bicyclic structure and is known for its various biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isocalamendiol can be synthesized through several methods. One common synthetic route involves the reaction of calamenene with a suitable reducing agent under controlled conditions to yield this compound . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Acorus calamus L. The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like column chromatography . The extracted compound is then subjected to further purification to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions: Isocalamendiol undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

Isocalamendiol has demonstrated several pharmacological properties, particularly in the treatment of various ailments. Research indicates that it possesses:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have reported its effectiveness in scavenging free radicals, thereby protecting cells from damage .

- Anti-cancer Properties : Extracts containing this compound have shown anti-proliferative effects against cancer cells. For instance, in studies involving gastric cancer cells (AGS), treatment with Acorus calamus extracts led to cell cycle arrest and downregulation of oncogenes such as Oct4 . The essential oil, rich in this compound, inhibited angiogenesis, further supporting its potential as an anti-cancer agent .

- Neuroprotective Effects : Traditional uses of Acorus calamus include treatment for cognitive disorders. This compound may contribute to these effects by modulating neurotransmitter levels and enhancing memory performance .

- Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Agricultural Applications

This compound also finds utility in agriculture, particularly as an insecticide:

- Insecticidal Activity : Research has identified this compound as an effective insecticidal agent against various pests. In laboratory settings, the compound demonstrated considerable toxicity against insects, with LC50 values indicating its potential for use in pest management strategies .

Table 1: Insecticidal Efficacy of this compound

Case Study 1: Anti-cancer Effects

In a study assessing the anti-cancer properties of Acorus calamus, researchers treated AGS gastric cancer cells with extracts containing this compound. The results indicated a significant reduction in cell viability and induced apoptosis through G1 cell cycle arrest .

Case Study 2: Antioxidant Potential

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed strong scavenging activity comparable to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of isocalamendiol involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes and interfering with their metabolic processes . Additionally, this compound exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and enzymes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Isocalamendiol is unique among sesquiterpenoids due to its specific bicyclic structure and biological activities. Similar compounds include:

Calamenene: A related sesquiterpenoid with similar biological activities but a different structure.

Furostan: Another sesquiterpenoid with distinct structural features and biological properties.

Pluviatolide: A sesquiterpenoid with comparable biological activities but a different molecular framework.

This compound stands out due to its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Isocalamendiol, a compound derived from the plant Acorus calamus , has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Profile

This compound is classified as a sesquiterpenoid with the molecular formula and a molecular weight of 238.37 g/mol. Its structure features a complex arrangement of carbon chains and functional groups that contribute to its biological properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study indicated that extracts from Acorus calamus , which contains this compound, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed, highlighting the compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 | Effective against resistant strains |

| Escherichia coli | 75 | Moderate effectiveness |

| Pseudomonas aeruginosa | 100 | Limited activity observed |

2. Anti-inflammatory Potential

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies using human keratinocyte cells demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory conditions.

Case Study:

A study focused on the ethanolic extract of Acorus calamus showed that treatment reduced inflammation markers in human Peripheral Blood Mononuclear Cells (PBMCs). The extract's efficacy was attributed to this compound among other active compounds.

3. Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies have reported varying degrees of cell survival in MCF7 (breast cancer) and 3T3 (fibroblast) cell lines when exposed to different concentrations of this compound.

| Cell Line | Concentration (µg/mL) | % Cell Survival |

|---|---|---|

| MCF7 | 800 | 21.57 |

| 3T3 | 800 | 6.27 |

The results suggest that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the mechanisms involved.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: this compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production: By influencing cytokine levels, it can alter immune responses.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Propriétés

IUPAC Name |

(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGXHRYFGQWSL-BYNSBNAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isocalamendiol and where is it found?

A1: this compound is a bicyclic sesquiterpene diol primarily isolated from the rhizomes of the plant Acorus calamus (sweet flag) [, ]. It has also been found in other plant species, such as Baccharis marginalis [, ] and Rhododendron Tsinghaiense [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H26O2, and its molecular weight is 238.37 g/mol [, ].

Q3: What are the characteristic spectroscopic features of this compound?

A3: While specific spectroscopic data isn't detailed in these papers, researchers frequently use techniques like UV, IR, MS, and 1H NMR to confirm the identity and structure of this compound []. These techniques provide information about the compound's functional groups, connectivity, and overall structure.

Q4: What is the significance of the stereochemistry of this compound?

A4: The stereochemistry of this compound is crucial for its biological activity. The molecule consists of two condensed six-membered rings in a chair configuration with hydroxy substituents in axial and equatorial positions []. Studies on similar compounds suggest that the stereochemistry of the hydroxyl groups can significantly impact their interactions with biological targets.

Q5: Are there any known precursors to this compound in plants?

A5: Yes, prethis compound has been proposed as a plausible precursor to this compound in the biosynthesis of this sesquiterpene [].

Q6: Has the synthesis of this compound been achieved?

A6: Yes, there are reports on the stereocontrolled synthesis of (+)-isocalamendiol. One reported method involves a photocycloaddition reaction as a key step [].

Q7: What are the potential applications of this compound and essential oils containing it?

A8: While research is ongoing, this compound-containing essential oils, like those from Acorus calamus, have shown promising antifungal activity against Candida albicans [, ]. Furthermore, traditional medicine utilizes Acorus calamus for various ailments, though more research is needed to confirm specific therapeutic benefits of this compound itself [].

Q8: What are the main constituents of the essential oil from the rhizome and root of Notopterygium forbesii?

A9: The essential oil from the rhizome and root of Notopterygium forbesii primarily consists of monoterpenes and sesquiterpenes. Notable components include (1S)-β-pinene, 3-carene, limonene, 1S-endo-bornyl acetate, (+)-β-elemene, sativene, α-caryophyllene, germacrene D, eudesma-4(14),11-diene, α-selinene, δ-cadinene, (±)-elemol, (-)-spathulenol, guaiol, dehydroxy-isocalamendiol, γ-eudesmol, α-eudesmol, bulnesol, and carotol [].

Q9: What are the primary chemical components found in the leaf extracts of Schinus molle L.?

A10: The main chemical constituents identified in Schinus molle L. leaf extracts include elemol, bicyclogermacrene, γ-eudesmol, α-eudesmol, β-eudesmol, and this compound []. These compounds are primarily sesquiterpene hydrocarbons.

Q10: What is the potential use of essential oils from native and commercial aromatic plants grown in Argentina for corn preservation?

A11: Essential oils from oregano varieties (Mendocino, Cordobes, and Compacto), mint varieties (Inglesa, Pehaujo, and Suico) grown in Argentina have shown antifungal activity against corn postharvest fungi, including Aspergillus flavus and Penicillium species. This suggests their potential use as natural alternatives to control fungal contamination and mycotoxin production in stored maize [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.